Arginase inhibitor 1
Übersicht
Beschreibung
Arginase inhibitor 1 is a potent inhibitor of human arginases I and II with IC50s of 223 and 509 nM, respectively1. It’s a promising strategy for cancer immunotherapy2. The unique pharmacologic properties of Arginase inhibitor 1 are evidenced by targeting intracellular ARG1 and ARG22.
Synthesis Analysis
The synthesis of Arginase inhibitor 1 involves complex biochemical processes3. The enzyme was recombinantly expressed in E. coli BL21 (DE3) RIL cells3.
Molecular Structure Analysis
The molecular structure of Arginase inhibitor 1 has been studied using structure-based drug design and molecular dynamics simulations4. These studies highlight the plasticity of the size of the arginase active site4.
Chemical Reactions Analysis
Arginase inhibitor 1 is involved in the hydrolysis of L-arginine to L-ornithine and urea5. Inhibition of arginase activity significantly suppresses the proliferation and migration ability of certain cancer cells6.
Physical And Chemical Properties Analysis
The physical and chemical properties of Arginase inhibitor 1 are unique and have been studied using structure-based drug design4. The properties of Arginase inhibitor 1 allow it to bind to its catalytic center4.
Wissenschaftliche Forschungsanwendungen
1. Colon Cancer Research
- Application : Arginase-1 (ARG1) is being studied for its role in the progression and malignant alterations of colon cancer. The inhibition of ARG1 has been found to reduce the migration ability and metastatic colonization of colon cancer cells .
- Methods : Researchers established a metastatic colonization mouse model and ARG1 overexpressing murine colon cancer CT26 cells to investigate whether activation of ARG1 was related to malignancy of colon cancer cells in vivo .
- Results : Inhibition of arginase activity significantly suppressed the proliferation and migration ability of CT26 murine colon cancer cells in vitro. Overexpression of ARG1 in CT26 cells reduced intracellular L-arginine levels, enhanced cell migration, and promoted epithelial-mesenchymal transition .
2. Arginase Inhibition in Cardiovascular Diseases
- Application : Arginase inhibitors have been found to have beneficial effects in cardiovascular diseases such as hypertension, ischemia reperfusion injury, atherosclerosis, and diabetes mellitus .
- Methods : This application is based on the study of plant-derived substances as inhibitors of arginase .
- Results : The specific results or outcomes of this application are not detailed in the source .
3. Diabetes-Induced Endothelial Cell Senescence
- Application : Arginase-1 (A1) is being studied for its role in diabetes-induced senescence of retinal endothelial cells .
- Methods : Researchers investigated the effects of A1 gene deletion or pharmacological inhibition on the induction of premature senescence .
- Results : A1 gene deletion or pharmacological inhibition protected against the induction of premature senescence .
4. Anti-Aging and Antineoplastic Drugs
- Application : Arginases are often overexpressed in human diseases, and they are an important target for developing anti-aging and antineoplastic drugs .
- Methods : A dataset containing 2115-FDA-approved drug molecules is virtually screened for potential arginase binding using molecular docking against several ARG1 and ARG2 structures .
- Results : Half of the top 30 potential drugs are used clinically to lower blood pressure and treat cancer, infection, kidney disease, and Parkinson’s disease .
5. Cancer Immunotherapy
- Application : Pharmacologic inhibition of the controlling immunity pathway enzymes arginases 1 and 2 (ARG1 and ARG2) is a promising strategy for cancer immunotherapy . OATD-02, an orally bioavailable, potent arginases inhibitor, has been developed .
- Methods : The unique pharmacologic properties of OATD-02 are evidenced by targeting intracellular ARG1 and ARG2, as well as long drug-target residence time, moderate to high volume of distribution, and low clearance .
- Results : OATD-02 monotherapy had an antitumor effect in multiple tumor models and enhanced the efficacy of other immunomodulators .
6. Tumor Immunosuppression
- Application : Systemic or myeloid-specific Arg1 deletion improves antigen-induced proliferation of adoptively transferred T-cells and leads to inhibition of tumor growth .
- Methods : Arginase inhibitor was demonstrated to modestly inhibit tumor growth when used alone, and to potentiate antitumor effects of anti-PD-1 monoclonal antibodies and STING agonist .
- Results : The results show that Arginase inhibitor can be used to abolish tumor immunosuppression induced by both arginases .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPILBYRQPOXMV-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCCC[C@@](CCN1CCCCC1)(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arginase inhibitor 1 |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.